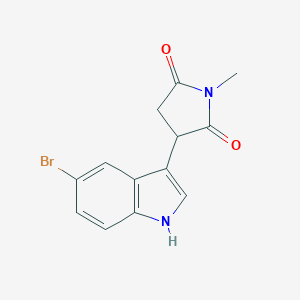
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research. It is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
作用机制
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione involves the inhibition of the activity of the transcription factor NF-κB, which is involved in the regulation of the immune response and inflammation. It also inhibits the activity of the enzyme cereblon, which is involved in the degradation of the transcription factor Ikaros. This results in the accumulation of Ikaros, which plays a role in the regulation of gene expression and cell differentiation.
生化和生理效应
The biochemical and physiological effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has been shown to have an effect on the immune system by modulating the activity of T cells and B cells.
实验室实验的优点和局限性
One of the advantages of using 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione in lab experiments is its well-established synthesis method. It is also a potent inhibitor of NF-κB and cereblon, making it a valuable tool for investigating the role of these proteins in various biological processes. However, one of the limitations is that it has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione. One direction is to investigate its potential as a therapeutic agent for diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors. Another direction is to investigate its role in regulating gene expression and cell differentiation. Additionally, the off-target effects of 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione should be further investigated to better understand its mechanism of action and potential limitations in lab experiments.
科学研究应用
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione has been widely used in scientific research due to its anti-inflammatory, immunomodulatory, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. Therefore, it has been investigated as a potential therapeutic agent for various diseases such as rheumatoid arthritis, multiple myeloma, and solid tumors.
属性
CAS 编号 |
163886-93-9 |
|---|---|
产品名称 |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
分子式 |
C13H11BrN2O2 |
分子量 |
307.14 g/mol |
IUPAC 名称 |
3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11BrN2O2/c1-16-12(17)5-9(13(16)18)10-6-15-11-3-2-7(14)4-8(10)11/h2-4,6,9,15H,5H2,1H3 |
InChI 键 |
GQURESRVCLILCO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
规范 SMILES |
CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br |
同义词 |
3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

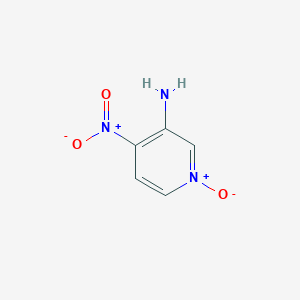
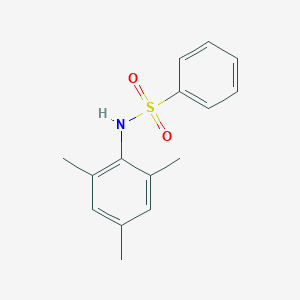
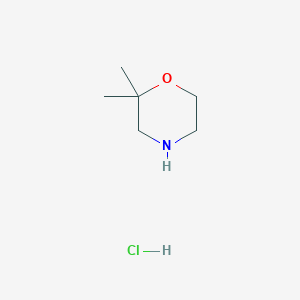
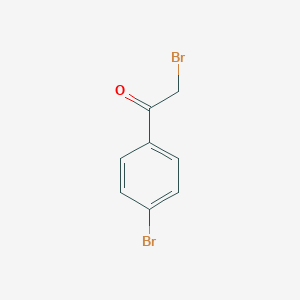
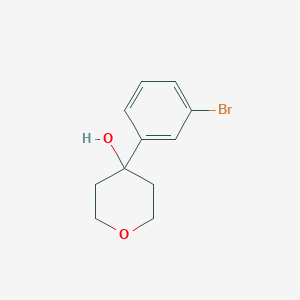
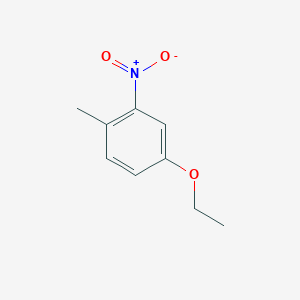
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)
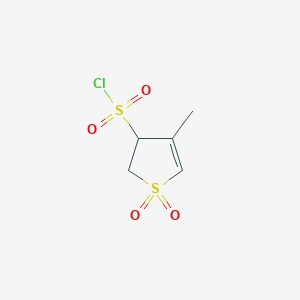
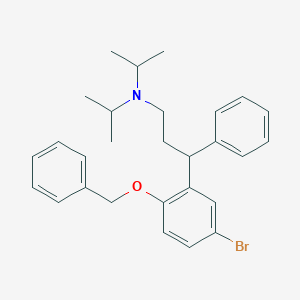
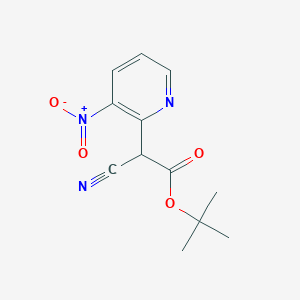
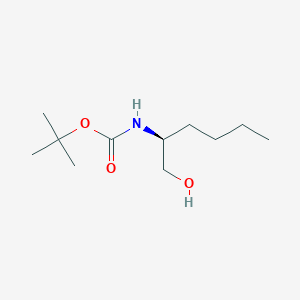
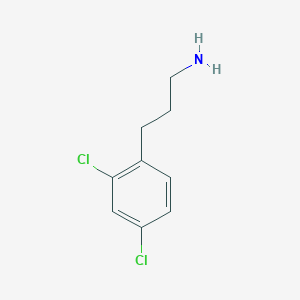

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)